molecular formula C12H12N4O2S2 B6497805 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 952967-17-8

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B6497805
CAS RN: 952967-17-8
M. Wt: 308.4 g/mol
InChI Key: JMVNHNPNLTWNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide” is a derivative of thiazolo[3,2-a]pyrimidine . It is a solid substance with a molecular weight of 307.17 .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . For example, the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core . The InChI code for the compound is 1S/C9H10N2O3S.BrH/c1-5-3-10-9-11(8(5)14)6(4-15-9)2-7(12)13;/h3,6H,2,4H2,1H3,(H,12,13);1H .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 307.17 . The InChI code for the compound is 1S/C9H10N2O3S.BrH/c1-5-3-10-9-11(8(5)14)6(4-15-9)2-7(12)13;/h3,6H,2,4H2,1H3,(H,12,13);1H .

Scientific Research Applications

Antimicrobial Activity

F2495-0545 has shown promising results in combating various microbial infections. Its unique structure allows it to inhibit the growth of both gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Properties

Research indicates that F2495-0545 exhibits significant cytotoxic effects against certain cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a potential lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammation. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

F2495-0545 has been found to possess strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing and managing diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Antiviral Applications

Studies have shown that F2495-0545 can inhibit the replication of certain viruses. This antiviral activity opens up possibilities for its use in treating viral infections, including those caused by emerging and re-emerging viruses .

Agricultural Applications

Beyond medical uses, F2495-0545 has potential applications in agriculture. It can be used as a biopesticide due to its ability to inhibit the growth of plant pathogens, thereby protecting crops and enhancing agricultural productivity.

These applications highlight the versatility and potential of F2495-0545 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Source on antimicrobial activity. Source on anticancer properties. Source on anti-inflammatory effects. Source on antioxidant activity. Source on antiviral applications. : Source on enzyme inhibition. : Source on neuroprotective effects. : Source on agricultural applications.

properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-7-5-14-12-16(10(7)18)8(6-20-12)4-9(17)15-11-13-2-3-19-11/h2-3,5,8H,4,6H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVNHNPNLTWNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide

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